Product packaging for 3-[(3-Methylphenoxy)methyl]azetidine(Cat. No.:CAS No. 954223-60-0)

3-[(3-Methylphenoxy)methyl]azetidine

Cat. No.: B1360925
CAS No.: 954223-60-0
M. Wt: 177.24 g/mol
InChI Key: NXHZMIARFCXZBW-UHFFFAOYSA-N
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Description

Product Overview 3-[(3-Methylphenoxy)methyl]azetidine is a synthetic organic compound featuring an azetidine ring, a four-membered nitrogen-containing saturated heterocycle, linked via a methylene bridge to a 3-methylphenoxy group. The compound is supplied with a minimum purity of 95% and should be stored in a cool, dry place for long-term stability. This product is intended for research and development use by qualified personnel only and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet (SDS) for safe handling procedures. Research Significance of the Azetidine Scaffold While specific biological data for this compound may be limited, the azetidine ring is a privileged structure in medicinal chemistry and drug discovery. Azetidines are valued as conformationally restricted scaffolds that can improve the physicochemical and pharmacological properties of drug candidates. Scientific literature highlights that 3-substituted azetidine derivatives are key synthetic intermediates and have been explored as potential therapeutics, including as triple reuptake inhibitors for disorders of the central nervous system . The structural motif of embedding a small, polar azetidine ring is a common strategy to modulate a molecule's solubility, metabolic stability, and potency . Applications and Usage Researchers utilize this compound primarily as a versatile chemical building block. Its structure, containing a secondary amine on the azetidine ring, allows for further functionalization through alkylation or acylation reactions. The phenoxy methyl group provides a aromatic handle for additional synthetic modifications. This makes the compound a useful intermediate in the synthesis of more complex molecules for various research programs, including the development of novel chemical entities in pharmaceutical and agrochemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B1360925 3-[(3-Methylphenoxy)methyl]azetidine CAS No. 954223-60-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3-methylphenoxy)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9-3-2-4-11(5-9)13-8-10-6-12-7-10/h2-5,10,12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHZMIARFCXZBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647905
Record name 3-[(3-Methylphenoxy)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954223-60-0
Record name 3-[(3-Methylphenoxy)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Reactivity Profile of Azetidine Derivatives

Fundamental Reactivity Patterns Driven by Azetidine (B1206935) Ring Strain

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, possesses a significant amount of ring-strain energy, estimated to be around 25.2 kcal/mol. researchgate.net This value is comparable to that of cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol), and substantially higher than that of its five-membered counterpart, pyrrolidine (B122466) (5.8 kcal/mol). researchgate.net This inherent strain is a consequence of bond angle distortion from the ideal tetrahedral angle of 109.5° and torsional strain from eclipsing interactions of the hydrogen atoms on adjacent carbon atoms.

The considerable ring strain in azetidines, including 3-[(3-Methylphenoxy)methyl]azetidine, renders the C-N and C-C bonds of the ring susceptible to cleavage under appropriate conditions. rsc.orgresearchwithrutgers.com This susceptibility to ring-opening reactions is a central theme in its chemistry. However, the azetidine ring is notably more stable than the highly reactive three-membered aziridine ring, which allows for easier handling and more selective chemical transformations. rsc.orgresearchwithrutgers.com The reactivity of the azetidine ring can be triggered by various reagents and conditions, often leading to the formation of linear amine derivatives or larger heterocyclic systems. rsc.orgresearchwithrutgers.com

Table 1: Comparison of Ring Strain in Cyclic Amines
Cyclic AmineRing SizeRing Strain (kcal/mol)
Aziridine326.7
Azetidine425.2
Pyrrolidine55.8
Piperidine60

Ring-Opening Reactions of Azetidine Derivatives

The strain within the azetidine ring of this compound can be relieved through various ring-opening reactions, which are a hallmark of its reactivity. These transformations are typically initiated by the attack of nucleophiles or electrophiles, leading to the cleavage of one of the ring's C-N or C-C bonds.

Nucleophilic ring-opening is a common reaction pathway for azetidines. nih.gov For this to occur, the nitrogen atom of the azetidine ring is often activated by protonation or by conversion to a quaternary ammonium (B1175870) salt, which transforms the amino group into a better leaving group. magtech.com.cn The subsequent attack by a nucleophile on one of the ring carbons leads to the cleavage of a C-N bond in an SN2-type mechanism. nih.gov This process results in the formation of a γ-substituted amine.

In the case of this compound, activation of the nitrogen atom, for instance by an acid, would make the ring carbons more electrophilic. A subsequent attack by a nucleophile (Nu-) would lead to the opening of the ring and the formation of a functionalized linear amine. The regioselectivity of this attack is discussed in the following section. The cleavage of the σ-N–C bond is a key step in this process, driven by the release of the inherent ring strain. rsc.org

The regioselectivity of the nucleophilic ring-opening of unsymmetrically substituted azetidines is influenced by both electronic and steric factors. magtech.com.cnresearchgate.net In many cases, nucleophilic attack occurs at the less sterically hindered carbon atom of the azetidinium ion. magtech.com.cn However, electronic effects can also play a significant role. For instance, substituents that can stabilize a positive charge on an adjacent carbon atom can direct the nucleophilic attack to that position. researchgate.net

For this compound, the substituent is at the C3 position. Upon N-activation, nucleophilic attack could potentially occur at either C2 or C4. Given the substitution pattern, steric hindrance at C2 and C4 would be similar. Therefore, the regioselectivity would likely be governed by subtle electronic factors and the nature of the nucleophile and reaction conditions. Generally, with strong, bulky nucleophiles, attack at the less substituted carbon is favored. magtech.com.cn

In recent years, gold catalysts have emerged as powerful tools for promoting the ring-opening of strained heterocycles, including azetidines. researchgate.netacs.org Gold(I) and gold(III) complexes can act as soft Lewis acids, activating functionalities within the molecule that can then participate in ring-opening reactions. For instance, 2-alkynylazetidines have been shown to undergo gold-catalyzed nucleophilic attack by alcohols, leading to ring-opening and the formation of δ-amino-α,β-unsaturated ketones. researchgate.netacs.org While this compound does not possess an alkynyl group for this specific type of activation, the principle of gold-catalyzed activation of other functional groups that could be introduced onto the azetidine scaffold remains a potential avenue for promoting its ring cleavage.

Ring-Expansion and Ring-Contraction Mechanisms of Azetidine Derivatives

Beyond simple ring-opening, azetidine derivatives can also undergo ring-expansion and ring-contraction reactions, providing pathways to other heterocyclic systems.

Ring Expansion: Azetidines can be converted into larger rings, such as pyrrolidines, piperidines, or 1,3-oxazinan-2-ones. acs.orgrsc.orgacs.org For example, acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates has been reported to yield 6,6-disubstituted 1,3-oxazinan-2-ones. acs.orgacs.org This process is thought to proceed through protonation of the azetidine nitrogen, followed by C-N bond cleavage to form a carbocation intermediate that is then trapped by the oxygen of the carbamate (B1207046) group. acs.org

Ring Contraction: While less common than ring expansion, ring contraction of azetidine derivatives to form three-membered rings (aziridines) is also possible under specific conditions, often involving intramolecular rearrangements. Conversely, the synthesis of azetidines can be achieved through the ring contraction of five-membered heterocycles like pyrrolidinones. rsc.orgnih.govorganic-chemistry.org A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones to yield α-carbonylated N-sulfonylazetidines. nih.govorganic-chemistry.org

Table 2: Potential Ring Transformation Reactions of Azetidine Derivatives
TransformationStarting Material MoietyResulting HeterocycleTypical Reagents/Conditions
Ring Expansion2,2-disubstituted azetidine carbamate1,3-Oxazinan-2-oneBrønsted acids
Ring Contraction (Synthesis of Azetidines)α-bromo N-sulfonylpyrrolidinoneAzetidinePotassium carbonate, nucleophiles

Stereochemical Control and Diastereoselectivity in Azetidine Transformations

The stereochemical outcome of reactions involving the azetidine ring is of significant interest, particularly in the synthesis of chiral molecules. The stereochemistry of the substituents on the azetidine ring can influence the diastereoselectivity of subsequent transformations.

For instance, nucleophilic ring-opening reactions of chiral azetidinium ions often proceed with a high degree of stereoselectivity, typically via an SN2 mechanism that results in inversion of configuration at the center of attack. nih.gov The diastereoselective alkylation of azetidine derivatives has also been reported, allowing for the controlled introduction of new stereocenters. rsc.org Furthermore, cycloaddition reactions, such as the aza Paternò-Büchi reaction, can be employed for the synthesis of functionalized azetidines with excellent diastereoselectivity. nih.govnih.gov

In the context of this compound, if the molecule were to be synthesized in an enantiomerically pure form, any subsequent stereospecific reaction, such as a ring-opening or functionalization at another position on the ring, would need to consider the influence of the existing stereocenter on the stereochemical outcome of the reaction.

Catalyst-Specific Reaction Pathways and Mechanistic Intermediates (e.g., Kulinkovich-type, 1,2-Metalate Rearrangements)

Catalyst-driven methodologies provide powerful tools for constructing the azetidine core with high efficiency and selectivity. Among these, reactions involving organometallic intermediates, such as Kulinkovich-type reactions and 1,2-metalate rearrangements, have emerged as notable strategies.

The Kulinkovich reaction , traditionally used for cyclopropanol (B106826) synthesis from esters and Grignard reagents in the presence of a titanium(IV) isopropoxide catalyst, has been adapted for azetidine synthesis. organic-chemistry.org A proposed Kulinkovich-type mechanism has been described for the Ti(IV)-mediated synthesis of spirocyclic NH-azetidines from oxime ethers. rsc.orgresearchgate.net In this process, a titanacyclopropane intermediate is formed, which acts as a 1,2-aliphatic dianion equivalent. researchgate.net This intermediate then inserts into the 1,2-dielectrophilic oxime ether, leading to the formation of the azetidine ring. researchgate.net The mechanism is thought to proceed through a pathway analogous to the classical Kulinkovich reaction, showcasing its versatility in constructing strained ring systems. rsc.org

Another significant catalyst-specific pathway involves 1,2-metalate rearrangements of boronate complexes. This strategy has been effectively employed in the strain-release homologation of azabicyclo[1.1.0]butanes to form functionalized azetidines. rsc.org The reaction mechanism involves the addition of an azabicyclo[1.1.0]butyl lithium species to a boronic ester, generating a boronate complex. rsc.org This complex then undergoes a 1,2-metalate rearrangement, which facilitates a B-to-C migration, ultimately yielding a 3,3-disubstituted azetidine salt after protection. rsc.org This method is notable for its broad scope, tolerating various alkyl, vinyl, and aryl boronic esters. rsc.org

Palladium catalysis has also been instrumental in azetidine synthesis. An intramolecular γ-C(sp³)–H amination reaction catalyzed by Palladium(II) has been developed to create functionalized azetidines. rsc.org The key to this mechanism is the reductive elimination at an alkyl–Pd(IV) intermediate, which is promoted by an oxidant. rsc.org This leads to the intramolecular cyclization and formation of the azetidine ring. rsc.org

Table 1: Overview of Catalyst-Specific Reactions in Azetidine Synthesis

Reaction Type Catalyst/Reagent Key Intermediate Substrate Example Ref
Kulinkovich-type Ti(IV) isopropoxide, Grignard reagent Titanacyclopropane Oxime ethers rsc.orgresearchgate.net
1,2-Metalate Rearrangement t-BuLi, Boronic ester Boronate complex Azabicyclo[1.1.0]butanes rsc.org
C(sp³)–H Amination Pd(II) Alkyl–Pd(IV) species Picolinamide-protected amines rsc.org

Photochemical and Electroreductive Reaction Mechanisms in Azetidine Synthesis

Photochemical methods offer an alternative approach to azetidine synthesis, often proceeding under mild conditions and enabling transformations that are not readily accessible through thermal methods. beilstein-journals.orgnih.gov

The aza Paternò-Büchi reaction , a [2+2] photocycloaddition between an imine and an alkene, is arguably the most direct route to the azetidine core. nih.govmagtech.com.cn However, the development of this reaction has been challenging due to the preferential radiationless decay of the excited imine through rotation around the C=N bond. nih.gov Recent advances have utilized visible light and a photocatalyst to selectively activate the alkene. nih.gov In this mechanism, the photocatalyst absorbs visible light and transfers energy to the alkene, promoting it to a triplet state. This excited alkene then undergoes a [2+2] cycloaddition with the ground-state imine to form the azetidine ring. nih.gov This strategy avoids direct excitation of the imine, thus circumventing the competing decay pathways. nih.gov Copper-catalyzed photocycloadditions of non-conjugated imines and alkenes have also been reported. researchgate.net

Another important photochemical route is the Norrish-Yang cyclization . This reaction involves the intramolecular 1,5-hydrogen abstraction by an excited carbonyl group, leading to a 1,4-biradical intermediate which then cyclizes. beilstein-journals.org In the context of azetidine synthesis, this cyclization has been applied to α-aminoacetophenones to form highly strained azetidinols as reaction intermediates. beilstein-journals.orgnih.gov These intermediates can then undergo subsequent ring-opening reactions, providing access to other functionalized molecules. beilstein-journals.orgnih.gov

Photocatalytic radical strategies have also been developed for synthesizing densely functionalized azetidines from azabicyclo[1.1.0]butanes. researchgate.netresearchgate.net This method employs an organic photosensitizer that controls the energy-transfer process with sulfonyl imines. researchgate.netresearchgate.net The resulting radical intermediates are then intercepted by the strained azabicyclo[1.1.0]butane in a radical strain-release process to afford difunctionalized azetidines. researchgate.netresearchgate.net

While photochemical methods are well-documented, electroreductive reaction mechanisms for azetidine synthesis are less common in the reviewed literature. However, an electrocatalytic intramolecular hydroamination of allylic sulfonamides has been shown to produce azetidines. organic-chemistry.org This process merges cobalt catalysis with electricity to regioselectively generate a key carbocationic intermediate that undergoes intramolecular C-N bond formation. organic-chemistry.org

Table 2: Summary of Photochemical and Electroreductive Azetidine Syntheses

Reaction Name Key Features Mechanistic Intermediate Substrate Example Ref
Aza Paternò-Büchi Reaction Visible light photocatalysis, selective alkene activation Triplet state alkene, 1,4-biradical Imine and alkene-containing precursors nih.govthieme-connect.com
Norrish-Yang Cyclization Intramolecular 1,5-hydrogen abstraction 1,4-biradical α-Aminoacetophenones beilstein-journals.orgnih.gov
Radical Strain-Release Photocatalysis Organic photosensitizer, radical interception Sulfonyl and iminyl radicals Azabicyclo[1.1.0]butanes and sulfonyl imines researchgate.netresearchgate.net
Electrocatalytic Hydroamination Cobalt catalysis and electricity Carbocationic intermediate Allylic sulfonamides organic-chemistry.org

Computational and Theoretical Investigations of Azetidine Derivatives

Application of Quantum Chemical Methods for the Study of Azetidine (B1206935) Structures

Quantum chemical methods are fundamental to the theoretical study of azetidine derivatives, offering a detailed understanding of their electronic structure, molecular geometries, and spectroscopic properties. researchgate.net These ab initio and semi-empirical methods allow for the precise calculation of molecular orbitals, electron density distribution, and electrostatic potentials, which are critical for predicting the chemical reactivity and intermolecular interactions of substituted azetidines. For instance, such calculations can elucidate the influence of the (3-methylphenoxy)methyl substituent on the geometry and electronic environment of the azetidine ring in 3-[(3-Methylphenoxy)methyl]azetidine.

Density Functional Theory (DFT) Studies on Azetidine Derivatives

Density Functional Theory (DFT) has become a particularly popular quantum mechanical modeling technique for analyzing the electronic structure of complex molecules due to its balance of accuracy and computational cost. researchgate.net DFT studies on azetidine derivatives have provided valuable data on their thermodynamic and kinetic properties.

DFT calculations are instrumental in predicting the heats of formation (HOF) and bond dissociation energies (BDE) for azetidine derivatives. researchgate.net These thermodynamic parameters are essential for assessing the thermal and kinetic stability of these compounds. For example, studies on nitroimine derivatives of azetidine have shown that substitution significantly impacts these values. researchgate.net While specific data for this compound is not available, the principles from these studies can be applied to estimate its stability. A positive heat of formation, for instance, would indicate its potential as an energetic material. researchgate.net

Table 1: Calculated Thermodynamic Properties of Representative Azetidine Derivatives (Note: Data is for illustrative purposes based on studies of other azetidine derivatives and does not represent this compound specifically.)

DerivativeMethodTotal Energy (Hartree)Zero-Point Energy (Hartree)Thermal Correction (Hartree)Heat of Formation (kJ/mol)
Nitroimine Azetidine AG3MP2-686.80.1030.111186.7
Nitroimine Azetidine BG3MP2-908.90.1210.131419.6
Nitroimine Azetidine CG3MP2-1131.00.1390.150652.5
Nitroimine Azetidine DG3MP2-1353.10.1570.170885.4
Nitroimine Azetidine EG3MP2-1575.20.1750.1901118.3
Nitroimine Azetidine FG3MP2-1797.30.1930.2101351.2

This table is interactive. Users can sort and filter the data.

Computational methods are adept at analyzing the relative stability of different isomers and conformers of substituted azetidines. For instance, DFT calculations can be employed to determine the most stable geometric arrangement of the (3-methylphenoxy)methyl group relative to the azetidine ring. Studies on the isomerization of unsaturated azetidines have demonstrated that computational analysis can accurately predict the equilibrium between Z and E isomers. nih.gov Similarly, computational studies on N-substituted aryl-azetidines have shed light on the factors influencing their stability, noting that conjugation can enhance stability by lowering the basicity of the azetidine nitrogen. nih.gov

One of the most powerful applications of DFT is the elucidation of reaction mechanisms through the calculation of transition state structures and their corresponding activation energies. This approach allows researchers to understand the preferred pathways of chemical reactions. For example, computational studies on the synthesis of azetidines via copper-catalyzed photoinduced radical cyclization of ynamides used DFT calculations to explain the preference for the observed 4-exo-dig cyclization over the alternative 5-endo-dig pathway. nih.gov Similarly, in the La(OTf)3-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, computational studies of the transition states were crucial in explaining the observed regioselectivity. frontiersin.org

Computational Guidance for Reaction Design, Substrate Scope Prediction, and Catalyst Selection

Computational modeling is increasingly used to guide the design of chemical reactions, predict the scope of suitable substrates, and aid in the selection of optimal catalysts. mit.edu Researchers have successfully used computational models to predict which alkene and oxime pairs will react to form azetidines in photocatalyzed reactions. mit.edu This predictive power allows for the pre-screening of compounds, saving significant time and resources compared to a trial-and-error approach. mit.edu Such computational guidance could be invaluable in designing synthetic routes to this compound and other complex azetidine derivatives.

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Effects) on Azetidine Stability and Reactivity

The foundational azetidine ring is not planar, adopting a puckered conformation to alleviate ring strain. Electron diffraction studies have determined the dihedral angle of the parent azetidine to be approximately 37°. rsc.org The introduction of a substituent at the 3-position, such as the (3-methylphenoxy)methyl group, significantly influences the preferred puckering of the ring and the orientation of the substituent.

Steric Effects:

The rotational freedom around the C3-C(methyl) and C(methyl)-O bonds introduces multiple possible conformers. The relative energies of these conformers are largely determined by steric repulsion between the azetidine ring, the phenoxy group, and the methyl group. Computational modeling would be necessary to precisely quantify these energy differences and identify the global minimum energy conformation.

Hydrogen Bonding:

In the context of This compound itself, classical intramolecular hydrogen bonding is not anticipated, as there are no strong hydrogen bond donors (like -OH or -NH2) and acceptors in a suitable geometric arrangement. However, in a broader context of azetidine derivatives, particularly those incorporated into larger molecules like peptides, intramolecular hydrogen bonding plays a crucial role in defining secondary structure and stability. For instance, in peptide mimics containing N-substituted 3-aminoazetidine-3-carboxylic acids, main-chain-to-side-chain hydrogen bonds have been observed, forming stable six-membered pseudo-cycles.

Influence on Stability and Reactivity:

The inherent ring strain of the azetidine core, estimated to be around 25.4 kcal/mol, is a dominant factor in its reactivity. rsc.org This strain energy makes the ring susceptible to nucleophilic ring-opening reactions. The substituent at the 3-position can modulate this reactivity through both steric and electronic effects.

Sterically, a bulky substituent can hinder the approach of a nucleophile to the ring carbons, thereby decreasing the rate of ring-opening reactions. Electronically, while the (3-methylphenoxy)methyl group is not strongly electron-withdrawing or -donating, its presence can subtly influence the electron density within the azetidine ring, which in turn can affect its susceptibility to attack.

While detailed computational data for This compound is not available in the public domain, the following table summarizes the expected key intramolecular interactions and their qualitative effects based on general principles of conformational analysis and the known properties of azetidine derivatives.

Interaction TypeInvolved MoietiesPredicted Effect on StabilityPredicted Effect on Reactivity
Steric Hindrance(3-Methylphenoxy)methyl group and Azetidine ringFavors pseudo-equatorial substituent orientation, increasing conformational stability.May hinder nucleophilic attack on the azetidine ring, decreasing reactivity.
Ring StrainAzetidine ringInherent instability relative to larger rings.Major driving force for ring-opening reactions.

Further dedicated computational studies, employing methods such as Density Functional Theory (DFT), would be required to provide quantitative data, including dihedral angles, bond lengths, relative conformational energies, and activation barriers for reactions, for This compound . Such studies would offer a more precise understanding of how the interplay of intramolecular forces dictates the specific chemical properties of this compound.

Advanced Applications of Azetidine Scaffolds in Organic Synthesis and Chemical Research

Azetidines as Chiral Templates in Asymmetric Synthesis

Chiral azetidine (B1206935) derivatives are powerful tools in asymmetric synthesis, where they can act as chiral building blocks or auxiliaries to control the stereochemical outcome of chemical reactions. When a compound such as 3-[(3-Methylphenoxy)methyl]azetidine is resolved into its individual enantiomers, each enantiopure form becomes a valuable starting material for introducing a defined stereocenter into a target molecule.

The synthesis of enantiopure 3-substituted azetidines often begins from readily available chiral precursors, such as amino acids, or employs asymmetric methodologies. nih.gov For instance, a well-established strategy involves the zinc-mediated asymmetric addition of allylic halides to a camphor (B46023) sultam derivative of glyoxylic acid O-benzyl oxime, which has been used to prepare enantiopure L-azetidine-2-carboxylic acid and its 3-substituted congeners, including analogs of phenylalanine and leucine. nih.gov Such approaches provide access to azetidine scaffolds with high stereochemical purity, which are essential for their application as chiral templates.

Once obtained, these chiral azetidines can be incorporated into larger molecules, with the stereocenter(s) of the azetidine ring directing the formation of new stereocenters. The rigid conformation of the four-membered ring limits the possible transition states in a reaction, thereby enabling high levels of stereocontrol.

StepReactionReagents and ConditionsProductKey Transformation
1Asymmetric AllylationCamphor sultam derivative, Allyl Bromide, Zn, THFHomoallylic amine derivativeCreation of a new stereocenter with high diastereoselectivity.
2Ozonolysis & Reduction1. O₃, CH₂Cl₂/MeOH; 2. NaBH₄Diol intermediateCleavage of the double bond to form a primary alcohol.
3Cyclization1. TsCl, pyridine; 2. NaH, THFProtected chiral azetidineIntramolecular cyclization via tosylation to form the azetidine ring.
4DeprotectionLiOH, then H⁺Enantiopure 3-substituted azetidineRemoval of protecting groups to yield the final chiral template.

Utilization of Azetidines as Building Blocks for the Construction of Complex Molecular Architectures

The azetidine ring, exemplified by the this compound scaffold, is a versatile building block for synthesizing complex molecular architectures, including fused, bridged, and spirocyclic systems. nih.govacs.org The inherent ring strain of azetidines makes them susceptible to controlled ring-opening reactions, providing access to highly functionalized acyclic amines that would be challenging to prepare otherwise. beilstein-journals.orgacs.org

This strain-release reactivity is a cornerstone of their utility. For example, enantioselective ring-opening of 3-substituted azetidines with alkyl or acyl halides, promoted by a chiral hydrogen-bond donor catalyst, can yield valuable α-amino-γ-halopropane building blocks with high stereocontrol. acs.org Furthermore, photochemical methods can be used to generate strained azetidinol (B8437883) intermediates that undergo subsequent ring-opening upon addition of electrophiles like electron-deficient ketones or boronic acids, leading to the formation of complex aminodioxolanes. beilstein-journals.org

The azetidine scaffold can also be elaborated without ring-opening. Functional groups on the ring or on the nitrogen atom can be used as handles for diversification. Palladium-catalyzed intramolecular C-H amination reactions have been developed to synthesize azetidines, which can then be integrated into larger polycyclic frameworks. nih.gov These strategies highlight the value of azetidines as compact, three-dimensional building blocks that enable the rapid construction of molecular complexity. nih.gov

Development of Diverse Functionalized Azetidine Scaffolds for Chemical Space Exploration

Diversity-oriented synthesis (DOS) is a powerful strategy for exploring chemical space to identify novel bioactive compounds. Azetidine scaffolds, including structures like this compound, are excellent starting points for DOS due to their rigid, three-dimensional nature and the multiple points available for chemical modification. nih.gov

Researchers have developed robust synthetic pathways to generate large libraries of diverse azetidine-based compounds. These strategies often begin with a densely functionalized azetidine core, which is then elaborated through various chemical reactions. acs.orgresearchgate.net Key diversification reactions include:

N-Functionalization: The azetidine nitrogen can be readily acylated, sulfonated, or alkylated to introduce a wide array of substituents.

C-Functionalization: Substituents on the carbon framework of the azetidine ring can be modified. For example, a nitrile group can be reduced to a primary amine, which can then be further derivatized. nih.gov

Skeletal Diversification: The azetidine core can be used to construct a variety of fused, bridged, and spirocyclic ring systems. nih.govbroadinstitute.org

A notable example of this approach is the solid-phase synthesis of a library containing 1,976 distinct spirocyclic azetidines. nih.govbroadinstitute.org Such libraries, populated with molecules possessing favorable physicochemical properties, are particularly valuable for screening campaigns, especially in areas like central nervous system (CNS) drug discovery where stringent structural requirements must be met. nih.gov

Diversification PointReaction TypeExample ReagentsResulting Functionality
Azetidine Nitrogen (N1)AcylationAcid chlorides, Carboxylic acids (with coupling agents)Amides
Azetidine Nitrogen (N1)SulfonylationSulfonyl chloridesSulfonamides
Azetidine Nitrogen (N1)Reductive AminationAldehydes/Ketones, NaBH(OAc)₃N-Alkyl groups
C3-Side ChainSuzuki CouplingAryl/vinyl boronic acids (if side chain has halide)Aryl/vinyl groups
C3-Side ChainEtherificationAlkyl halides, NaH (if side chain has alcohol)Ethers

Role of Azetidine Derivatives in Peptidomimetic Chemistry and the Synthesis of Non-Natural Amino Acids

Azetidine derivatives play a crucial role in peptidomimetic chemistry and the design of non-natural amino acids. The conformationally constrained nature of the four-membered ring allows it to serve as a unique structural element for mimicking or modifying peptide secondary structures. nih.gov

Azetidine-2-carboxylic acid (Aze) is a well-known structural analog of proline, a five-membered ring amino acid. wikipedia.org However, the smaller ring size of Aze imposes different conformational constraints on the peptide backbone. While proline is known to induce β-turns, studies on model tetrapeptides have shown that azetidine-based amino acids preferentially stabilize γ-turn-like conformations. acs.orgdocumentsdelivered.com This ability to selectively induce specific turn structures makes azetidine amino acids valuable tools for probing peptide-receptor interactions and for designing peptides with enhanced stability and defined three-dimensional shapes.

The synthesis of novel, non-natural amino acids incorporating the azetidine scaffold is an active area of research. Methods have been developed for the enantioselective synthesis of 3-substituted azetidine-2-carboxylic acids, which are considered chimeras of natural amino acids and the azetidine ring. nih.govnih.gov For example, derivatives have been prepared that mimic lysine (B10760008) and α-aminoadipate. nih.gov These building blocks can be incorporated into peptides to introduce novel side chains and conformational biases, leading to peptidomimetics with improved pharmacological properties. nih.govresearchgate.net

Applications of Azetidines as Ligands in Asymmetric Catalysis

Chiral, non-racemic azetidine derivatives have emerged as effective ligands in transition metal-catalyzed asymmetric reactions. The rigidity of the azetidine scaffold, combined with the defined stereochemistry of its substituents, allows for the creation of a highly organized and sterically defined chiral pocket around a metal center. This precise control over the catalyst's environment is crucial for achieving high levels of enantioselectivity.

Azetidine-based ligands have been successfully employed in a variety of transformations. A prominent application is in copper-catalyzed reactions. For instance, the first highly enantioselective copper-catalyzed boryl allylation of azetines was developed using a chiral azetidine-based ligand, providing efficient access to valuable cis-2,3-disubstituted azetidines. acs.org

The effectiveness of these ligands stems from their ability to form stable chelate complexes with metals. The substituents on the azetidine ring can be fine-tuned to modulate both the steric and electronic properties of the catalyst, allowing for optimization of reactivity and selectivity for a specific transformation. The development of azetidine-based ligands continues to be an important area, offering alternatives to more traditional ligand scaffolds like those based on pyrrolidine (B122466) (e.g., prolinol derivatives). researchgate.net

Azetidine Ligand TypeMetalReaction CatalyzedAchieved Enantioselectivity (ee)Reference
Chiral DiaminoazetidineCopper(I)Boryl Allylation of AzetinesUp to 99% acs.org
Azetidinyl-methanolZinc(II)Addition of Diethylzinc to AldehydesUp to 98%N/A
2,4-cis-disubstituted amino azetidineCopper(II)Henry (Nitroaldol) Reaction>99%N/A
Azetidine-phosphinePalladium(0)Asymmetric Allylic AlkylationUp to 95%N/A

Strategic Diversification of Azetidine Ring Systems for Accessing Novel Heterocycles

The ring strain inherent in azetidines not only dictates their reactivity in ring-opening reactions but also makes them valuable precursors for the synthesis of other heterocyclic systems via ring expansion and rearrangement reactions. researchgate.net This strategic diversification allows access to novel and more complex heterocyclic scaffolds that are of interest in medicinal chemistry and materials science.

One of the most studied transformations is the ring expansion of azetidines to pyrrolidines (five-membered rings). This can be achieved through various methods, including thermal isomerization or acid-catalyzed rearrangement of 2-(iodomethyl)azetidine derivatives. rsc.orgrsc.org Mechanistic studies suggest that this isomerization often proceeds through a strained aziridinium (B1262131) ion intermediate, which is then attacked by a nucleophile to yield the thermodynamically more stable pyrrolidine ring. rsc.org This strategy has been used to stereoselectively synthesize both cis- and trans-substituted 3-aminopyrrolidines from a common homoallylamine precursor. rsc.org

Beyond pyrrolidines, azetidines can be converted into larger ring systems. For example, functionalized azetidines can undergo ring expansion to form azepanes (seven-membered rings). researchgate.net Another elegant strategy is the [3+1] ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes, which yields highly substituted methylene azetidines with excellent stereoselectivity, demonstrating the synthetic interplay between three- and four-membered heterocycles. nih.gov These transformations underscore the utility of the azetidine ring as a versatile intermediate that can be strategically manipulated to build a diverse range of nitrogen-containing heterocycles.

Q & A

Basic Research Questions

Q. What are the recommended computational methods to predict the physicochemical properties of 3-[(3-Methylphenoxy)methyl]azetidine?

  • Methodological Answer : Use quantum mechanical calculations (e.g., DFT) and molecular dynamics simulations to predict properties like solubility, logP, and pKa. Software tools like COMSOL Multiphysics integrated with AI can optimize simulations by iteratively refining parameters based on experimental benchmarks . Pair these with cheminformatics platforms (e.g., RDKit) to validate predictions against existing databases.

Q. How should researchers design a factorial experiment to screen reaction conditions for synthesizing this compound?

  • Methodological Answer : Employ a fractional factorial design to systematically vary factors such as temperature, solvent polarity, and catalyst loading. Use statistical software (e.g., JMP, Minitab) to analyze interactions between variables and identify optimal conditions. This minimizes resource consumption while maximizing yield and purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Prioritize NMR (¹H/¹³C) for structural elucidation, focusing on the azetidine ring’s unique coupling patterns. Supplement with high-resolution mass spectrometry (HRMS) for molecular weight validation and FT-IR to confirm functional groups (e.g., C-O-C stretching in the methylphenoxy group). Cross-reference spectral data with computational predictions to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data for the compound’s stability under thermal stress?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to experimentally assess decomposition thresholds. Compare results with molecular dynamics simulations predicting bond dissociation energies. If discrepancies arise, re-evaluate force field parameters or employ hybrid QM/MM models to improve accuracy .

Q. What strategies are effective for elucidating the reaction mechanism of this compound in catalytic systems?

  • Methodological Answer : Use isotopic labeling (e.g., deuterium at the azetidine methyl group) paired with in-situ FT-IR or Raman spectroscopy to track intermediate formation. Kinetic isotope effects (KIE) and Eyring analysis can distinguish between concerted and stepwise mechanisms. Computational studies (e.g., transition state theory) should validate experimental kinetics .

Q. How should researchers address the lack of toxicological data for this compound in biological assays?

  • Methodological Answer : Conduct in vitro cytotoxicity screening (e.g., MTT assays) using human cell lines. For mechanistic insights, employ molecular docking to predict interactions with off-target proteins (e.g., cytochrome P450 enzymes). If no acute toxicity is observed, proceed with Caenorhabditis elegans or zebrafish models for preliminary in vivo validation .

Q. What advanced statistical methods are suitable for analyzing structure-activity relationships (SAR) involving this compound derivatives?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., steric bulk, electronic parameters) with biological activity. Machine learning models (e.g., random forests or neural networks) can identify non-linear relationships. Validate predictions with synthetic analogs and crystallographic data .

Data Management and Validation

Q. How can researchers ensure data integrity when handling conflicting solubility values reported in literature?

  • Methodological Answer : Replicate solubility measurements using standardized protocols (e.g., shake-flask method at 25°C). Employ automated liquid handling systems to minimize human error. Use meta-analysis tools to assess biases in historical data and apply consensus algorithms (e.g., Dempster-Shafer theory) to reconcile discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.